molecular formula C21H21ClN2O3 B2959738 (Z)-2-(4-chlorobenzylidene)-6-hydroxy-7-((4-methylpiperazin-1-yl)methyl)benzofuran-3(2H)-one CAS No. 869078-27-3

(Z)-2-(4-chlorobenzylidene)-6-hydroxy-7-((4-methylpiperazin-1-yl)methyl)benzofuran-3(2H)-one

Cat. No. B2959738
M. Wt: 384.86
InChI Key: UHEQQBPYLSJKDT-UNOMPAQXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Z)-2-(4-chlorobenzylidene)-6-hydroxy-7-((4-methylpiperazin-1-yl)methyl)benzofuran-3(2H)-one is a useful research compound. Its molecular formula is C21H21ClN2O3 and its molecular weight is 384.86. The purity is usually 95%.
BenchChem offers high-quality (Z)-2-(4-chlorobenzylidene)-6-hydroxy-7-((4-methylpiperazin-1-yl)methyl)benzofuran-3(2H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Z)-2-(4-chlorobenzylidene)-6-hydroxy-7-((4-methylpiperazin-1-yl)methyl)benzofuran-3(2H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Arylidene-Imidazolone Derivatives in Medicinal Chemistry

Arylidene-imidazolone derivatives, a group that includes compounds with structural features similar to the specified chemical, have been extensively studied for their pharmacological activities. Research has focused on understanding the conformational dynamics and crystal structures of these derivatives to elucidate their potential medicinal applications. The study of two crystal structures, including one closely related derivative, highlighted the impact of the arylidene-imidazolone moiety's conformation on its pharmacological actions, emphasizing the compound's relevance in drug design and medicinal chemistry (Żesławska et al., 2018).

Thiazolidinone Derivatives in Chemical Analysis

Thiazolidinone derivatives, which share a common structural motif with the compound , have been characterized using various analytical techniques, including X-ray crystallography and NMR spectroscopy. A study on a related thiazolidinone compound highlighted its structural characteristics and provided insights into its intra- and intermolecular interactions, offering a foundation for understanding the chemical and physical properties of similar compounds (Khelloul et al., 2016).

Charge-Transfer Complexes in Spectroscopy

Research on charge-transfer complexes involving piperazine derivatives, which are structurally related to the specified chemical, has revealed insights into their electronic and infrared spectral characteristics. Such studies are critical for developing materials with specific electronic properties and for applications in sensors and other electronic devices (Fakhro et al., 2010).

Arylpiperazine Derivatives in Receptor Affinity

A series of arylpiperazine derivatives of hydantoin, similar in structural complexity to the chemical , have been synthesized and evaluated for their affinity towards α(1)-adrenoceptors. Such studies are integral to the development of new therapeutic agents targeting specific receptor subtypes, highlighting the compound's potential in drug discovery processes (Handzlik et al., 2012).

properties

IUPAC Name

(2Z)-2-[(4-chlorophenyl)methylidene]-6-hydroxy-7-[(4-methylpiperazin-1-yl)methyl]-1-benzofuran-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21ClN2O3/c1-23-8-10-24(11-9-23)13-17-18(25)7-6-16-20(26)19(27-21(16)17)12-14-2-4-15(22)5-3-14/h2-7,12,25H,8-11,13H2,1H3/b19-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHEQQBPYLSJKDT-UNOMPAQXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CC2=C(C=CC3=C2OC(=CC4=CC=C(C=C4)Cl)C3=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CCN(CC1)CC2=C(C=CC3=C2O/C(=C\C4=CC=C(C=C4)Cl)/C3=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-2-(4-chlorobenzylidene)-6-hydroxy-7-((4-methylpiperazin-1-yl)methyl)benzofuran-3(2H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.